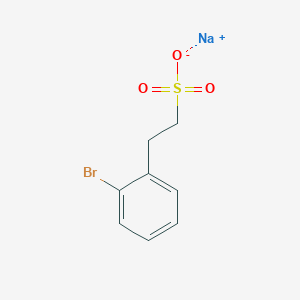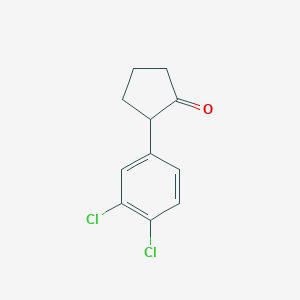
2-(3,4-Dichlorophenyl)cyclopentan-1-one
Vue d'ensemble
Description
“2-(3,4-Dichlorophenyl)cyclopentan-1-one” is an organic compound with the molecular formula C11H10Cl2O . It has a molecular weight of 229.11 . The compound appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3,4-dichlorophenyl)cyclopentan-1-one . The InChI code for this compound is 1S/C11H10Cl2O/c12-9-5-4-7(6-10(9)13)8-2-1-3-11(8)14/h4-6,8H,1-3H2 .Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 229.11 . The storage temperature is room temperature .Applications De Recherche Scientifique
Carboxylic Acid Isostere
Cyclopentane-1,3-diones, structurally related to 2-(3,4-Dichlorophenyl)cyclopentan-1-one, have been investigated for their potential as carboxylic acid isosteres. The cyclopentane-1,3-dione moiety exhibits properties similar to carboxylic acids and is considered a novel isostere for carboxylic acid functional groups. This property has been leveraged in the design of potent thromboxane (A2) receptor antagonists, demonstrating the cyclopentane-1,3-dione unit's ability to effectively substitute for the carboxylic acid functional group in drug design (Ballatore et al., 2011).
Material Science and Optoelectronics
In material science and optoelectronics, polymers containing the cyclopentadithiophen-4-one unit, structurally similar to 2-(3,4-Dichlorophenyl)cyclopentan-1-one, have been synthesized and studied. These polymers absorb in the near-infrared region and exhibit promising ambipolar field-effect transistor performance, demonstrating their potential in optoelectronic applications (Fei et al., 2013).
Redox-Active Chelating Ligand
2,5-Diphenyl-3,4-bis(2-pyridyl)cyclopenta-2,4-dien-1-one, closely related to 2-(3,4-Dichlorophenyl)cyclopentan-1-one, has been explored as a redox-active chelating ligand. It exhibits molecular electrochemical sensing capabilities for various divalent metal ions and demonstrates enhanced chelate stability upon one-electron reduction (Siemeling et al., 2004).
Fuel and Combustion Research
In fuel and combustion research, cyclopentane and its derivatives, which include structures similar to 2-(3,4-Dichlorophenyl)cyclopentan-1-one, have been part of studies to understand the combustion characteristics of multi-component gasoline surrogate fuels. These studies focus on aspects such as auto-ignition and provide insights for improving predictive models for multi-component mixtures (Lokachari et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O/c12-9-5-4-7(6-10(9)13)8-2-1-3-11(8)14/h4-6,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXVKWCBIWGQTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)cyclopentan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 9-bromo-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1467874.png)


![4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid](/img/structure/B1467878.png)
![1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone](/img/structure/B1467880.png)
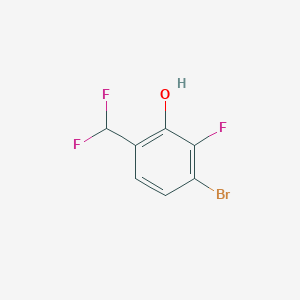
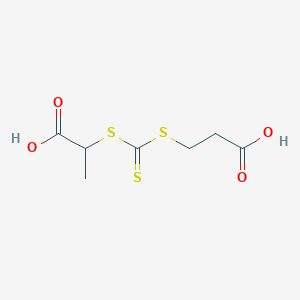

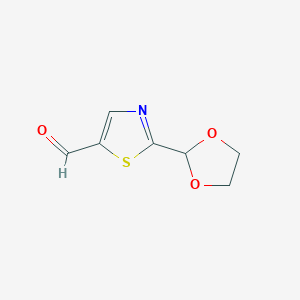
![11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B1467890.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1467893.png)
![7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1467894.png)
